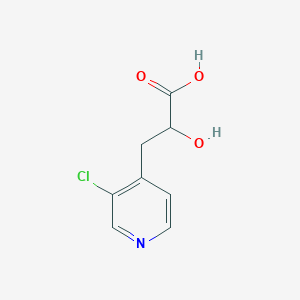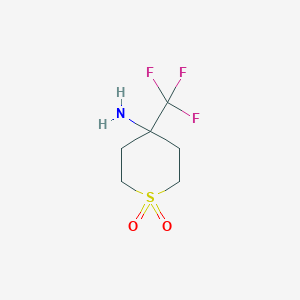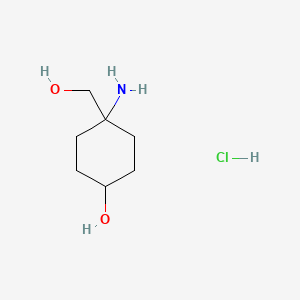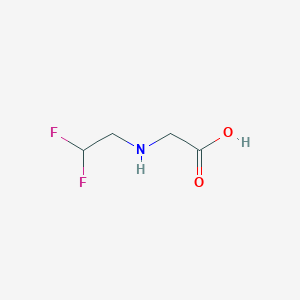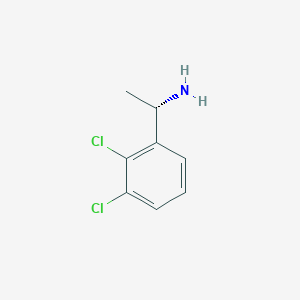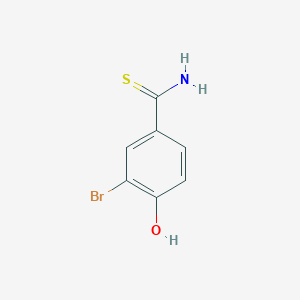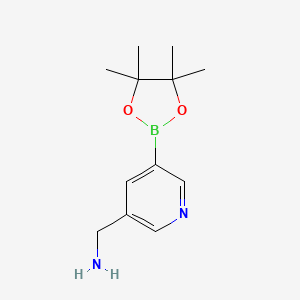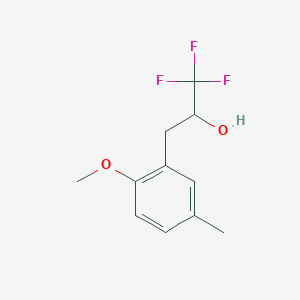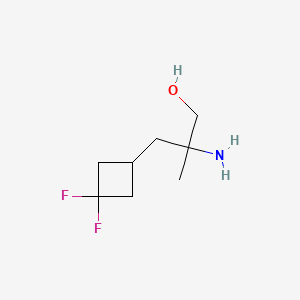
2-Amino-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol is a chemical compound that features a unique cyclobutyl ring substituted with two fluorine atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluorocyclobutyl group imparts unique chemical properties, making it a valuable compound for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of Fluorine Atoms: The difluorocyclobutyl group is introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amino Group Addition: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Hydroxyl Group Addition: The hydroxyl group is introduced through a reduction reaction, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, such as reducing the amino group to form amines.
Substitution: The compound can participate in substitution reactions, where the amino or hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or amine derivatives are used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 2-Amino-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The difluorocyclobutyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The amino and hydroxyl groups can participate in hydrogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid
- 2-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol
Uniqueness
2-Amino-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol is unique due to the presence of the methyl group at the second position, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
特性
分子式 |
C8H15F2NO |
|---|---|
分子量 |
179.21 g/mol |
IUPAC名 |
2-amino-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H15F2NO/c1-7(11,5-12)2-6-3-8(9,10)4-6/h6,12H,2-5,11H2,1H3 |
InChIキー |
YJXJKCWDGPEFOK-UHFFFAOYSA-N |
正規SMILES |
CC(CC1CC(C1)(F)F)(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




